molecular formula C18H15NO4S B11120234 Methyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Methyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11120234
M. Wt: 341.4 g/mol
InChI Key: OHVPSNPAQFDTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-methylfuran-2-amido)-4-phenylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methylfuran-2-amido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving a furan derivative.

    Formation of the Amide Bond: The amide bond is formed by reacting the furan derivative with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylfuran-2-amido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols, amines, and partially reduced thiophenes.

    Substitution: Various substituted thiophenes, furans, and phenyl derivatives.

Scientific Research Applications

Methyl 2-(5-methylfuran-2-amido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:

  • Chemistry

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-[(5-methylfuran-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C18H15NO4S/c1-11-8-9-14(23-11)16(20)19-17-15(18(21)22-2)13(10-24-17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20)

InChI Key

OHVPSNPAQFDTQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.